



Application Notes and Protocols: CHX-A"-DTPA Conjugation to Monoclonal Antibodies

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Compound of Interest		
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Introduction

The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a cornerstone in the development of radioimmunoconjugates for targeted imaging and therapy of cancers.[1] Among the various chelating agents, CHX-A"-DTPA (N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N",N" -pentaacetic acid) has emerged as a highly effective chelator for a range of diagnostically and therapeutically relevant trivalent radiometals. [2] Its ability to form stable complexes with radionuclides like Indium-111 (111 In), Yttrium-90 (90Y), and Lutetium-177 (177 Lu) under mild conditions makes it a preferred choice for labeling sensitive biomolecules like antibodies.[2][3][4]

These application notes provide detailed protocols for the conjugation of CHX-A"-DTPA to monoclonal antibodies via two primary methods: random lysine conjugation using an isothiocyanate derivative and site-specific conjugation using a maleimide derivative. This document also covers the subsequent radiolabeling, purification, and characterization of the resulting immunoconjugates.

Conjugation Chemistries

The choice of conjugation strategy depends on the specific antibody, the desired level of control over the conjugation sites, and the availability of functional groups on the mAb.



- Random Lysine Conjugation: This is a widely used method that targets the abundant ε-amino groups of lysine residues on the antibody surface.[2] The isothiocyanate-functionalized chelator, p-SCN-Bn-CHX-A"-DTPA, reacts with these primary amines to form a stable thiourea bond.[2][3] While effective, this method can lead to a heterogeneous population of conjugates with varying numbers of chelators attached at different positions, which may potentially impact the antigen-binding affinity if lysine residues are present in the complementarity-determining regions.[1]
- Site-Specific Thiol Conjugation: For more precise control over the conjugation site and stoichiometry, a maleimido-functionalized CHX-A"-DTPA derivative can be utilized.[1] This approach targets free sulfhydryl (thiol) groups, which can be introduced into the antibody structure at specific locations through protein engineering (e.g., cysteine-containing Affibody molecules) or by the reduction of interchain disulfide bonds.[5][6] This site-specific conjugation results in a more homogeneous product with a well-defined drug-to-antibody ratio (DAR).[5]

Experimental Protocols

Protocol 1: Random Lysine Conjugation using p-SCN-Bn-CHX-A"-DTPA

This protocol is based on the conjugation of p-SCN-Bn-CHX-A"-DTPA to the lysine residues of a monoclonal antibody, such as trastuzumab.[3]

Materials:

- Monoclonal antibody (e.g., trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)
- p-SCN-Bn-CHX-A"-DTPA
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sodium Bicarbonate buffer (0.1 M, pH 8.5-9.0)
- PD-10 desalting columns (or equivalent size-exclusion chromatography system)[7][8]



- Reaction tubes
- Spectrophotometer
- MALDI-TOF Mass Spectrometer (for determining chelator-to-antibody ratio)[3]

Procedure:

- Antibody Preparation:
 - If necessary, exchange the antibody buffer to the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0) using a PD-10 desalting column or dialysis.
 - Adjust the antibody concentration to 5-10 mg/mL.
- Chelator Preparation:
 - Dissolve p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.
- Conjugation Reaction:
 - Add the desired molar excess of the dissolved p-SCN-Bn-CHX-A"-DTPA to the antibody solution. A typical starting point is a 5 to 20-fold molar excess of chelator to antibody.
 - Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
- Purification of the Immunoconjugate:
 - Purify the resulting immunoconjugate from excess, unreacted chelator using a PD-10 desalting column equilibrated with an appropriate buffer (e.g., 0.2 M ammonium acetate, pH 5.5 or PBS).[8][10]
 - Collect the protein-containing fractions as determined by UV absorbance at 280 nm.
- Characterization:



- Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or A280).
- Determine the average number of chelators conjugated per antibody molecule (chelatorto-antibody ratio, CAR) using MALDI-TOF mass spectrometry.[3]

Protocol 2: Site-Specific Thiol Conjugation using Maleimido-CHX-A"-DTPA

This protocol describes the conjugation of a maleimido-CHX-A"-DTPA derivative to a thiol-containing antibody or antibody fragment.[1]

Materials:

- Thiol-containing monoclonal antibody or fragment (e.g., engineered Fab or reduced IgG)
- Maleimido-CHX-A"-DTPA
- Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond re-formation)
- PD-10 desalting columns or equivalent
- HPLC system for purification and analysis

Procedure:

- Antibody Preparation:
 - If starting with a full-length IgG, partial reduction of interchain disulfide bonds is required to generate free thiol groups. This can be achieved by incubating the antibody with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6] The degree of reduction needs to be carefully controlled to maintain the antibody's integrity.
 - Immediately after reduction, remove the reducing agent using a desalting column equilibrated with the reaction buffer.
- Chelator Preparation:



- Dissolve the maleimido-CHX-A"-DTPA in a suitable organic solvent (e.g., DMSO) and then dilute into the reaction buffer.
- Conjugation Reaction:
 - Add the maleimido-CHX-A"-DTPA solution to the reduced antibody solution. A 1.5 to 5-fold molar excess of the maleimide chelator over the available thiol groups is a typical starting point.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- Purification of the Immunoconjugate:
 - Purify the conjugate using size-exclusion chromatography (e.g., PD-10 column) to remove unreacted chelator.[1]
 - For a more homogeneous product, further purification by semi-preparative HPLC may be necessary.[5]
- Characterization:
 - Determine the protein concentration and the chelator-to-antibody ratio.

Protocol 3: Radiolabeling of CHX-A"-DTPA-Antibody Conjugates

This protocol provides a general procedure for radiolabeling the immunoconjugate with a trivalent radiometal, such as ¹¹¹In or ⁹⁰Y.[1][3]

Materials:

- CHX-A"-DTPA-antibody conjugate
- Radiometal solution (e.g., ¹¹¹InCl₃ in 0.05 M HCl or ⁹⁰YCl₃)[1][3]
- Ammonium acetate buffer (0.15 M 0.2 M, pH 5.5-7)[1][10]
- EDTA solution (0.1 M, for quenching)[1]



- PD-10 desalting column
- Instant thin-layer chromatography (ITLC) system for quality control[10]

Procedure:

- Reaction Setup:
 - In a reaction vial, add the CHX-A"-DTPA-antibody conjugate solution.
 - Add the ammonium acetate buffer to adjust the pH to the optimal range for the specific radiometal.
- Radiolabeling:
 - Add the radiometal solution to the conjugate mixture and vortex gently.
 - Incubate at room temperature for 15-60 minutes.[1][3][11]
- · Quenching:
 - Add a small volume of EDTA solution to chelate any unbound radiometal and stop the reaction.[1]
- · Purification and Quality Control:
 - Purify the radiolabeled antibody from free radiometal and chelated radiometal-EDTA complexes using a PD-10 column eluted with PBS.[1]
 - Determine the radiochemical purity of the final product using ITLC.[10]

Data Presentation

The following tables summarize key quantitative data from various studies on CHX-A"-DTPA conjugation and radiolabeling.

Table 1: Chelator-to-Antibody Ratios and Immunoreactivity



Antibody	Chelator Derivative	Molar Excess of Chelator	Chelator-to- Antibody Ratio (CAR)	Immunorea ctivity (%)	Reference
Trastuzumab	isothiocyanat e-CHX-A"- DTPA	Not Specified	~2	Not Specified	[1]
MORAb-009	isothiocyanat e-CHX-A"- DTPA	Not Specified	2.4	88.3 ± 4.5	[7]
MORAb-009	isothiocyanat e-CHX-A"- DTPA	Not Specified	5.5	81.1 ± 0.9	[7]
Trastuzumab	p-SCN-Bn- CHX-A"- DTPA	Not Specified	Not Specified	Not Specified	[3]
hu5A10	CHX-A"- DTPA	3:1	Not Specified	Not Specified	[12]
hu5A10	CHX-A"- DTPA	12:1	Not Specified	Not Specified	[12]

Table 2: Radiolabeling Efficiency and Stability



Immunoc onjugate	Radiomet al	Radiolab eling Efficiency (%)	Incubatio n Time (min)	Temperat ure	In Vitro Serum Stability (%)	Referenc e
111In-CHX-A"-DTPA-trastuzuma b (maleimide)	¹¹¹ ln	>95	30	Room Temp	Not Specified	[1]
⁹⁰ Y-CHX- A"-DTPA- trastuzuma b	90Υ	>95	15	Room Temp	87.1 ± 0.9 (96h)	[3]
111In-CHX- A"-DTPA- Z2395-C (maleimide	¹¹¹ ln	>99	10	Room Temp	Not Specified	[5]
¹⁷⁷ Lu-CHX- A"-DTPA- p-Bn-SA- mAb	¹⁷⁷ Lu	74	10	Room Temp	>92 (15 days)	[4]
111In-CHX- A"-DTPA- MORAb- 009 (CAR 2.4)	¹¹¹ ln	92.5	Not Specified	Not Specified	Not Specified	[7]
111In-CHX- A"-DTPA- MORAb- 009 (CAR 5.5)	¹¹¹ In	94.8	Not Specified	Not Specified	Not Specified	[7]



Visualizations

The following diagrams illustrate the experimental workflows for the conjugation and radiolabeling processes.

Caption: Experimental workflows for random lysine and site-specific thiol conjugation of CHX-A"-DTPA to monoclonal antibodies.

Caption: General workflow for the radiolabeling of CHX-A"-DTPA-antibody conjugates.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful conjugation of CHX-A"-DTPA to monoclonal antibodies and their subsequent radiolabeling. The choice between random and site-specific conjugation methods will depend on the specific requirements of the research or therapeutic application. Careful control of the reaction conditions and thorough purification are critical for obtaining high-quality radioimmunoconjugates with preserved immunoreactivity and high radiochemical purity. These powerful molecular tools hold significant promise for advancing the fields of targeted cancer imaging and radioimmunotherapy.

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